molecular formula C14H17ClN2O2S B14428071 N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide CAS No. 82657-22-5

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide

Cat. No.: B14428071
CAS No.: 82657-22-5
M. Wt: 312.8 g/mol
InChI Key: OZDWAHBMLHXZTI-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a sulfonamide group and a 4-aminobutyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide typically involves the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 4-aminobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminobutyl)acetamide
  • N-(4-aminobutyl)guanidine
  • N-(4-aminobutyl)-N-ethylisoluminol

Uniqueness

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide stands out due to its unique combination of a naphthalene ring, sulfonamide group, and 4-aminobutyl chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

82657-22-5

Molecular Formula

C14H17ClN2O2S

Molecular Weight

312.8 g/mol

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C14H17ClN2O2S/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16/h3-8,17H,1-2,9-10,16H2

InChI Key

OZDWAHBMLHXZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN

Origin of Product

United States

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